molecular formula C14H16N2O2S B2528319 methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate CAS No. 1206996-16-8

methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Cat. No. B2528319
CAS RN: 1206996-16-8
M. Wt: 276.35
InChI Key: VOPNCQFIKXBBGY-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The compound also has a methylthio group (-SCH3), a p-tolyl group (a methyl-substituted phenyl group), and an acetate group (CH3COO-) attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the methylthio group, and the attachment of the p-tolyl and acetate groups. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring, for example, is aromatic and planar, while the methylthio, p-tolyl, and acetate groups would add further complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, which is a common feature in many biologically active molecules. The methylthio, p-tolyl, and acetate groups could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its aromaticity and planarity .

Scientific Research Applications

Polymerization Catalyst for Methyl Methacrylate (MMA)

“Methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate” has been investigated as a catalyst for controlled polymerization of MMA. Researchers have utilized Lewis pairs based on pyridinylidenaminophosphines (PyAPs) as Lewis bases (LBs) and organoaluminum compounds as Lewis acids (LAs). Specifically, PyAPs with di-tert-butylphosphine (PyAP-tBu) as the LB and methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) [MeAl(BHT)₂] as the LA have demonstrated excellent performance in MMA polymerization. The resulting polymers exhibit ultrahigh molecular weights (Mn up to 790 kg mol⁻¹) and narrow molecular weight distributions (Đ = 1.15) .

Functionalized Siloxanes

The compound’s p-tolyl group can be utilized for the synthesis of functionalized derivatives. Specifically, stereoregular cyclic p-tolyl-siloxanes with various alkyl, O-, and N-containing groups have been obtained. These hydrophobic/hydrophilic structures hold promise as reagents for further functionalization .

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and more .

properties

IUPAC Name

methyl 2-[5-(4-methylphenyl)-2-methylsulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-4-6-11(7-5-10)12-8-15-14(19-3)16(12)9-13(17)18-2/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPNCQFIKXBBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

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